molecular formula C16H19N3O3 B1204314 Febrifugine

Febrifugine

Cat. No.: B1204314
M. Wt: 301.34 g/mol
InChI Key: FWVHWDSCPKXMDB-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Febrifugine is a member of quinazolines.

Scientific Research Applications

Anti-Malarial Activity

Mechanism of Action
Febrifugine exhibits potent anti-malarial properties by impairing the formation of hemozoin, a crucial component for the maturation of Plasmodium falciparum parasites during the trophozoite stage. This mechanism is significant as it leads to rapid effects without inducing drug resistance, a common issue with many current anti-malarial drugs .

Clinical Implications
Despite its efficacy, this compound's clinical use has been limited due to severe hepatotoxicity. Research efforts have focused on synthesizing derivatives that retain anti-malarial activity while minimizing toxicity. For instance, various analogues have been developed that demonstrate comparable or superior efficacy against malaria with reduced side effects .

Cancer Therapy

Halofuginone and Other Derivatives
Halofuginone, a derivative of this compound, has shown promise in inhibiting Th17-driven autoimmunity and exhibiting anti-tumor effects by functioning as focal adhesion kinase inhibitors. This compound has progressed to phase 2 clinical trials for its potential in treating cancer and fibrotic diseases .

Mechanism of Action
Halofuginone activates the amino acid response pathway by inhibiting prolyl-tRNA synthetase activity. This action leads to reduced differentiation of pro-inflammatory Th17 cells, which are implicated in various autoimmune diseases and cancers .

Anti-Inflammatory Applications

This compound derivatives have been investigated for their potential in treating inflammatory diseases. The compounds modulate stress response pathways that are critical in cellular metabolism, providing therapeutic benefits in managing inflammation .

Anticoccidial Activity

Recent studies have synthesized novel this compound derivatives to evaluate their anticoccidial activity against Eimeria tenella, a parasite affecting poultry. Several compounds demonstrated significant inhibition rates and lower cytotoxicity compared to this compound itself, indicating their potential as effective treatments in veterinary medicine .

Pharmacokinetics and Bioavailability

Research has established methods to study the pharmacokinetics of this compound in animal models. A recent study reported an oral bioavailability of approximately 45.8% in rats, providing insights into its absorption and distribution characteristics which are crucial for developing effective dosing regimens .

Summary Table: Applications of this compound

ApplicationMechanism of ActionClinical Implications
Anti-MalarialImpairment of hemozoin formationLimited by hepatotoxicity; focus on derivatives
Cancer TherapyInhibition of prolyl-tRNA synthetaseHalofuginone in phase 2 trials
Anti-InflammatoryModulation of stress response pathwaysPotential therapeutic benefits
AnticoccidialInhibition of Eimeria tenella proliferationEffective treatments for poultry
PharmacokineticsOral bioavailability of 45.8%Insights into dosing regimens

Q & A

Basic Research Questions

Q. How can researchers ensure febrifugine’s stability during experimental handling?

this compound degrades under alkaline conditions, high temperatures (>40°C), and in solvents like water or methanol. To preserve integrity:

  • Store at -20°C in inert organic solvents (e.g., DMSO) .
  • Avoid aqueous solutions for >24 hours; use pH 3–7 buffers for short-term stability .
  • Monitor degradation products (e.g., isothis compound) via HPLC under controlled conditions (20°C, pH 7.2) .

Q. What are the initial steps in synthesizing this compound, and what challenges arise?

Key reactions include:

  • Niementowski reaction to form the quinazolinone core .
  • Asymmetric allylation of N,O-acetals for stereocontrol (e.g., BF3·OEt2-mediated reactions) . Challenges:
  • Epimerization during N-acyliminium ion reactions requires careful optimization of reaction conditions (e.g., chemoenzymatic routes reduce this issue) .
  • Low yields in multi-step syntheses (e.g., 2.5% over 15 steps vs. 32% over 10 steps) .

Q. Which structural features of this compound are critical for antimalarial activity?

Essential motifs:

  • 4-Quinazolinone ring : Required for binding to Plasmodium targets .
  • 3-Hydroxypiperidine : Stereochemistry (R-configuration at C2, S at C3) enhances selectivity .
  • 1″-Amino group : Modifications here reduce toxicity while retaining activity .

Advanced Research Questions

Q. How can Linear Discriminant Analysis (LDA) resolve selectivity patterns in this compound derivatives?

LDA identifies electronic parameters (e.g., ELUMO, EHOMO) that distinguish selective vs. non-selective derivatives. For example:

  • ∆EL,H (ELUMO–EHOMO gap) correlates with antimalarial selectivity (Table 1 in ).
  • Compounds with ELUMO+1 > -0.5 eV show reduced toxicity .

Q. How to address contradictions in structure-activity relationship (SAR) studies of this compound analogues?

Conflicting data often arise from:

  • Stereochemical misassignments : Validate configurations via X-ray crystallography or NMR-based Mosher ester analysis .
  • Varied assay conditions : Standardize in vitro protocols (e.g., P. berghei NK65 mouse models) and control pH/temperature .

Q. What strategies optimize this compound synthesis yields using chemoenzymatic routes?

  • Enzymatic resolution : Lipases or esterases achieve enantiomeric excess (>95%) in key intermediates .
  • Barton decarboxylation : Improves efficiency in side-chain introduction (59% yield for intermediate 24) .
  • One-pot reactions : Combine N,O-acetal formation and allylation to reduce steps .

Q. How does the 3-hydroxypiperidine configuration influence this compound’s bioactivity?

  • (2R,3S)-Configuration : Enhances binding to prolyl-tRNA synthetase (IC50 = 12 nM) .
  • Epimerization : Isothis compound (2S,3R) shows 10x lower activity, confirmed via in vivo parasite clearance assays .

Q. What methodologies design this compound analogues with reduced hepatotoxicity?

  • Quinazolinone modifications : Introduce electron-withdrawing groups (e.g., -NO2) to lower logP and hepatocyte uptake .
  • Pyrolidine replacements : Replace piperidine with pyrrolidine to mitigate CYP3A4 inhibition .

Q. What are the methodological challenges in asymmetric synthesis of this compound?

  • Steric hindrance : Use bulky ligands (e.g., BINOL) in organocatalytic aldol reactions to control stereochemistry .
  • Racemization : Avoid basic conditions during purification; employ low-temperature crystallizations .

Q. How do stability studies inform this compound’s degradation kinetics?

  • pH-dependent degradation : First-order kinetics in alkaline conditions (t1/2 = 8 h at pH 9) .
  • Thermal degradation : Arrhenius modeling shows activation energy (Ea) of 65 kJ/mol for isomerization to isothis compound .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m0/s1

InChI Key

FWVHWDSCPKXMDB-LSDHHAIUSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

Isomeric SMILES

C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

Synonyms

febrifugine
isofebrifugine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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